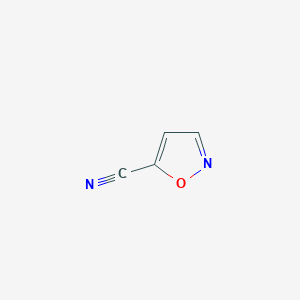
6-Bromo-3-hydroxypyrazine-2-carboxamide
Overview
Description
6-Bromo-3-hydroxypyrazine-2-carboxamide is an organic compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 g/mol . It is a derivative of pyrazine and is known for its applications as a building block in various chemical syntheses . This compound is particularly noted for its role as an intermediate in the synthesis of antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-3-hydroxypyrazine-2-carboxamide can be synthesized through the bromination of pyrazine-2-carboxamide. The reaction typically involves the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an organic solvent . The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the bromination process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
6-Bromo-3-hydroxypyrazine-2-carboxamide is widely used in scientific research due to its versatility as a building block . Some of its notable applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Serves as a precursor in the synthesis of antiviral agents, particularly those targeting RNA viruses.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets, such as viral polymerases . By inhibiting the activity of these enzymes, the compound can prevent the replication of RNA viruses . This mechanism is particularly relevant in the context of antiviral drug development .
Comparison with Similar Compounds
- 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide
- 5-Bromo-2-oxo-1H-pyrazine-3-carboxamide
- 6-Bromo-3-hydroxy-2-pyrazinecarboxamide
Comparison: 6-Bromo-3-hydroxypyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
5-bromo-2-oxo-1H-pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBREXQQUFIWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430790 | |
| Record name | 6-Bromo-3-hydroxypyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259793-88-9 | |
| Record name | 6-Bromo-3-hydroxypyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6-Bromo-3-hydroxypyrazine-2-carboxamide a significant compound in the synthesis of favipiravir?
A1: this compound is a crucial intermediate in the synthesis of favipiravir because it allows for the introduction of the fluorine atoms at the 3 and 6 positions of the pyrazine ring. This is highlighted in the research where this compound is used as a starting material to synthesize 3,6-difluoropyrazine-2-carbonitrile, another key intermediate, through a reaction with potassium fluoride. [] This fluoro intermediate is then further reacted to obtain favipiravir. []
Q2: The research mentions a novel four-step synthesis of favipiravir. How does this compare to previous methods and what are the advantages?
A2: Previous synthetic routes for favipiravir often involved six steps. [] The novel four-step synthesis described in the research utilizes this compound as a starting point and achieves a 65% overall molar yield. [] This streamlined approach is not only more efficient but also more economical, making it particularly attractive for industrial-scale production of favipiravir.
Q3: Are there any challenges in the synthesis and purification of this compound?
A3: While the research doesn't delve into specific challenges related to this compound synthesis, it does highlight a simplified purification method for the fluoro intermediate (3,6-difluoropyrazine-2-carbonitrile), which is derived from it. [] This method involves the formation of a dicyclohexylamine salt followed by neutralization with hydrogen peroxide. [] This suggests that purification of intermediates in this synthesis pathway can be streamlined, potentially contributing to the overall efficiency of favipiravir production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)


![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)


